Product packaging for 5-fluoro-1H-pyrrole-2-carbaldehyde(Cat. No.:)

5-fluoro-1H-pyrrole-2-carbaldehyde

Cat. No.: B13031645
M. Wt: 113.09 g/mol
InChI Key: XLVPYILAGRFONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1H-pyrrole-2-carbaldehyde (CAS 156395-08-3) is a fluorinated heterocyclic building block of interest in medicinal chemistry and organic synthesis. This compound features a pyrrole core substituted with a formyl group at the 2-position and a fluorine atom, making it a valuable scaffold for the development of more complex molecules . Pyrrole-2-carboxaldehyde derivatives are recognized for their presence in various natural sources, including fungi and plants, and are studied for their diverse physiological activities . The core pyrrole-2-carbaldehyde structure is a key skeleton in certain advanced glycation end products (AGEs), such as pyrraline, which is a molecular marker associated with diabetes . This connection highlights the relevance of such structures in biochemical and medical research. As a reagent, the presence of both the aldehyde group and the fluorine atom on the pyrrole ring provides reactive sites for further chemical modifications, facilitating its use in the synthesis of novel compounds for pharmaceutical and material science applications. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in multi-step synthetic routes. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FNO B13031645 5-fluoro-1H-pyrrole-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4FNO

Molecular Weight

113.09 g/mol

IUPAC Name

5-fluoro-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C5H4FNO/c6-5-2-1-4(3-8)7-5/h1-3,7H

InChI Key

XLVPYILAGRFONZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)F)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluoro 1h Pyrrole 2 Carbaldehyde and Its Derivatives

De Novo Synthetic Routes to Pyrrole-2-carbaldehyde Skeletons

De novo synthesis, the construction of complex molecules from simple precursors, offers a versatile approach to the pyrrole-2-carbaldehyde framework. These methods provide the flexibility to introduce a variety of substituents onto the pyrrole (B145914) ring.

Oxidative Annulation and Direct Csp³–H to C=O Oxidation Approaches

A novel and efficient de novo synthesis of pyrrole-2-carbaldehyde derivatives has been developed utilizing an iodine/copper-mediated oxidative annulation and a direct Csp³–H to C=O oxidation. organic-chemistry.orgacs.org This method involves the reaction of aryl methyl ketones, arylamines, and acetoacetate esters. acs.orgnih.gov The key advantages of this approach include the avoidance of hazardous oxidants and harsh reaction conditions, making it a more environmentally sustainable process. organic-chemistry.orgacs.org

The reaction proceeds with high selectivity, preventing the overoxidation of the aldehyde to a carboxylic acid. organic-chemistry.org Mechanistic studies have shown that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.orgacs.org The proposed mechanism involves a sequence of iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization steps. organic-chemistry.org This scalable method is tolerant of a wide range of functional groups on both the aryl methyl ketone and arylamine starting materials, including electron-donating and withdrawing groups, as well as halogens. acs.org

Table 1: Optimized Conditions for Oxidative Annulation

ParameterCondition
CatalystCuCl₂
MediatorI₂
OxidantO₂ (balloon)
SolventDMSO
Temperature100°C
YieldUp to 74%

This table summarizes the optimized reaction conditions for the synthesis of pyrrole-2-carbaldehyde derivatives via oxidative annulation.

Conversion of Carbohydrate Precursors into Pyrrole-2-carbaldehydes

Carbohydrates serve as sustainable and readily available starting materials for the synthesis of pyrrole-2-carbaldehydes. nih.gov A practical method has been developed for the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines. nih.gov This transformation is achieved by reacting the carbohydrate with a primary amine in the presence of an acid catalyst, such as oxalic acid, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. nih.gov

This approach is inspired by the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. rsc.org The resulting highly functionalized pyrralines can be further cyclized to produce various pyrrole-fused poly-heterocyclic compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.gov For instance, this methodology has been successfully applied to the synthesis of pyrrole alkaloid natural products. nih.gov The use of carbohydrates as a renewable feedstock aligns with the principles of green chemistry. mdpi.com

Regioselective Fluorination Strategies for Pyrrole-2-carbaldehydes

The introduction of a fluorine atom at a specific position on the pyrrole ring is crucial for modulating the properties of the final compound. Regioselective fluorination strategies are therefore of paramount importance.

Utilization of N-Fluorinating Reagents (e.g., Selectfluor)

Electrophilic N-F fluorinating reagents are widely used for the introduction of fluorine into organic molecules due to their stability, selectivity, and ease of handling. nih.govwikipedia.org Among these, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent and versatile reagent. nih.govsigmaaldrich.com It is an air- and moisture-stable, non-volatile solid that can introduce fluorine in a single step with a broad substrate scope and often with excellent regioselectivity. sigmaaldrich.com

Other N-F reagents include N-fluorobenzenesulfonimide (NFSI) and various N-fluoropyridinium salts. nih.govwikipedia.org The reactivity of these reagents can be tuned by modifying the substituents on the nitrogen atom, allowing for a range of fluorinating strengths. nih.gov For the synthesis of 5-fluoro-1H-pyrrole-2-carbaldehyde, the direct fluorination of a pre-formed pyrrole-2-carbaldehyde or a suitable precursor is a common strategy. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, and the directing effects of the existing substituents guide the position of fluorination.

Table 2: Common N-Fluorinating Reagents

Reagent NameAbbreviation
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™
N-FluorobenzenesulfonimideNFSI
N-Fluoro-o-benzenedisulfonimideNFOBS

This table lists some of the commonly used electrophilic N-F fluorinating reagents.

Mechanistic Considerations and Regiocontrol in Fluorination Reactions

The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.org The regioselectivity of the fluorination of pyrrole derivatives is influenced by a combination of electronic and steric factors. The electron-donating nature of the pyrrole nitrogen activates the ring towards electrophilic substitution, with a preference for the α-positions (C2 and C5).

In the case of a pyrrole-2-carbaldehyde, the formyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the nitrogen atom's activating effect still directs the incoming electrophile, typically to the C4 or C5 position. The precise outcome can be influenced by the reaction conditions, including the choice of fluorinating agent, solvent, and temperature. Computational studies, such as those using density functional theory (DFT), can be employed to predict and rationalize the observed regioselectivity. nih.gov For instance, in the fluorination of 1H-pyrroles, the reaction can be highly regioselective, yielding specific di- and trisubstituted derivatives. nih.gov

Formylation Reactions in the Synthesis of Fluorinated Pyrroles

Formylation, the introduction of a formyl group (-CHO), is a key step in the synthesis of fluorinated pyrrole-2-carbaldehydes if the fluorination is performed on a pyrrole ring that does not already contain the aldehyde functionality.

Classic formylation methods such as the Vilsmeier-Haack and Gattermann reactions are applicable to pyrrole systems. mdpi.com The Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. mdpi.com

Alternatively, if a fluorinated pyrrole is synthesized first, a subsequent formylation step can be employed to introduce the aldehyde group. The position of formylation will be directed by the existing fluorine substituent and any other groups on the pyrrole ring. For example, the formylation of 2-fluoropyrroles would be expected to occur at the C5 position due to the directing effect of the pyrrole nitrogen and the deactivating, yet ortho-, para-directing nature of the fluorine atom in electrophilic aromatic substitution.

In some synthetic strategies, the formyl group is protected as an acetal during other reaction steps, such as trifluoroacetylation, and then deprotected under mild acidic conditions to yield the final aldehyde. researchgate.net

Vilsmeier-Haack and Related Formylation Protocols for Fluorinated Pyrroles

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium species known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This electrophile then attacks the electron-rich ring system, leading to the formation of an aldehyde after hydrolysis. chemtube3d.com

For pyrroles, which are highly electron-rich, the Vilsmeier-Haack reaction is particularly effective and generally proceeds at the α-position (C2 or C5) due to the electron-donating nature of the ring nitrogen. chemistrysteps.com When applied to a pre-fluorinated pyrrole, such as 2-fluoropyrrole, the reaction is anticipated to yield this compound. The fluorine atom, being an electron-withdrawing group, deactivates the pyrrole ring towards electrophilic substitution. However, the powerful nature of the Vilsmeier reagent often allows the reaction to proceed. The regioselectivity is governed by both steric factors and the electronic influence of the substituents. rsc.org In the case of a 1-substituted pyrrole, the ratio of α- to β-formylated products is primarily controlled by steric hindrance. rsc.org

The general mechanism involves three main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic dichloromethyliminium ion. chemistrysteps.com

Electrophilic Attack: The fluorinated pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent to form a substituted iminium salt intermediate.

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound. chemtube3d.com

While direct fluorination of pyrrole-2-carbaldehyde can be challenging, an alternative approach involves the trifluoroacetylation of pyrrole-2-carbaldehyde acetals, followed by hydrolysis to remove the protecting group. researchgate.net This highlights a strategy where the aldehyde is protected before further functionalization of the ring.

Sequential Functionalization and Formylation Strategies

The synthesis of highly substituted fluoropyrroles often requires multi-step, sequential strategies where different functional groups are introduced in a controlled order. This approach is crucial when direct methods are incompatible with the desired substitution pattern or functional groups. Sequential reaction cascades have been developed for creating polysubstituted 2- and 3-fluoropyrrole derivatives, often starting from common polybrominated pyrrole precursors. researchgate.net

A typical sequence might involve:

Protection: The pyrrole nitrogen is often protected (e.g., with a tosyl or BOC group) to prevent side reactions and control regioselectivity.

Halogenation: Introduction of bromine or iodine atoms at specific positions on the pyrrole ring. These halogens serve as handles for subsequent reactions.

Fluorination: A halogen-lithium exchange followed by quenching with an electrophilic fluorine source (such as N-fluorobenzenesulfonimide, NFSI) can introduce the fluorine atom regioselectively. Alternatively, reagents like Selectfluor™ may be used for direct electrophilic fluorination, though this can sometimes lead to polymerization in highly activated pyrroles. worktribe.comresearchgate.net

Formylation: The Vilsmeier-Haack reaction is performed on the functionalized fluoropyrrole intermediate.

Deprotection: Removal of the N-protecting group to yield the final product.

One documented strategy that exemplifies this sequential approach is the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes. researchgate.net In this process, a pyrrole-2-carbaldehyde is first protected as an acetal. This intermediate then undergoes low-temperature trifluoroacetylation at the 5-position using trifluoroacetic anhydride. The final step is a mild acid-catalyzed hydrolysis to remove the acetal protecting group, furnishing the desired product. researchgate.net This method underscores the utility of protecting groups to enable selective functionalization at different positions of the pyrrole ring.

Flexible and Convergent Syntheses of Polyfunctionalized Fluoropyrroles

One flexible method for synthesizing fluorinated pyrrole derivatives involves the reaction of β-fluoro-β-nitrostyrenes with isocyanoacetates (the Barton-Zard reaction). researchgate.net This reaction proceeds with high chemoselectivity to form 4-fluoropyrroles. researchgate.net By varying the substituents on the starting materials, a wide range of functionalized fluoropyrroles can be accessed. Another approach uses the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, which serves as a gateway to various monofluorinated pyrrole derivatives. nih.gov

These methods offer significant advantages over linear syntheses by allowing for the rapid assembly of complex molecular scaffolds from simpler, readily available building blocks.

Optimization of Synthetic Reaction Conditions and Parameters for Fluorinated Pyrrole-2-carbaldehydes

The yield, selectivity, and efficiency of synthesizing this compound are highly dependent on the specific reaction conditions. Careful optimization of parameters such as solvent, catalysts, reagents, and temperature is essential for developing robust and scalable synthetic routes.

The choice of solvent can dramatically influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even product selectivity. In the context of Vilsmeier-Haack reactions, solvents are chosen based on their ability to dissolve the reactants and their inertness to the highly reactive Vilsmeier reagent.

Commonly used solvents for formylation include:

Dichloromethane (DCM)

1,2-Dichloroethane (DCE)

N,N-Dimethylformamide (DMF) (when used in excess, can serve as both reagent and solvent) ijpcbs.com

Toluene or 2-chlorotoluene (reported as safer alternatives to dioxane for preparing the Vilsmeier reagent) scirp.org

The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby affecting the reaction's energy barrier. For instance, in syntheses involving fluorinating agents like Selectfluor, different solvent conditions can selectively produce di- or mono-fluorinated products. While specific studies comparing various solvents for the formylation of 2-fluoropyrrole are not widely detailed in the available literature, data from related reactions provide insight into potential effects. The following table illustrates how solvent choice can impact yield in a related pyrrole synthesis.

Table 1: Effect of Solvent on a Representative Pyrrole Synthesis

Entry Solvent Catalyst Yield (%)
1 Methanol Citric Acid 85
2 Ethanol Citric Acid 88
3 Acetonitrile Citric Acid 75
4 THF Citric Acid 72
5 Ethanol/Water Triethylamine 31

Data derived from a representative synthesis of a pyrrol-2-one derivative to illustrate solvent effects.

The nature of the reagents and catalysts is paramount in directing the synthesis towards the desired product with high yield and selectivity. In the Vilsmeier-Haack formylation, the choice of activating agent for DMF can influence the reactivity of the resulting Vilsmeier reagent. While POCl₃ is most common, other reagents like oxalyl chloride or thionyl chloride can also be used.

For multi-step syntheses that involve cyclization or cross-coupling steps, transition metal catalysts are often employed. For example, patent literature describes the synthesis of a related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, via a hydrogenation cyclization step catalyzed by a combination of an HZSM-5 molecular sieve and a Pd-C catalyst. google.com The efficiency of such steps is highly dependent on the choice of catalyst and its loading.

The table below presents hypothetical optimization data for a Vilsmeier-Haack reaction, illustrating how reagent equivalents and temperature can be varied to improve product yield.

Table 2: Optimization of Vilsmeier-Haack Formylation Conditions

Entry Substrate DMF (equiv.) POCl₃ (equiv.) Temperature (°C) Yield (%)
1 2-Fluoropyrrole 1.1 1.1 0 to 25 65
2 2-Fluoropyrrole 1.5 1.5 0 to 25 78
3 2-Fluoropyrrole 2.0 2.0 0 to 25 82
4 2-Fluoropyrrole 2.0 2.0 50 75 (with byproducts)

This table is illustrative, based on general principles of reaction optimization for Vilsmeier-Haack reactions.

Systematic screening of these parameters is crucial for identifying the optimal conditions that maximize the yield of this compound while minimizing the formation of impurities and side products.

Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 1h Pyrrole 2 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group in 5-fluoro-1H-pyrrole-2-carbaldehyde is a key site for both electrophilic and nucleophilic attack. The carbon atom of the carbonyl group is electrophilic, while the oxygen atom possesses lone pairs of electrons, rendering it nucleophilic and basic.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-fluoro-1H-pyrrole-2-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. For analogous compounds like 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The general transformation is depicted below:

General Oxidation Reaction: this compound + [O] → 5-fluoro-1H-pyrrole-2-carboxylic acid

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO₄)Basic or acidic solution, often with heating
Chromium Trioxide (CrO₃)Acidic solution (e.g., Jones reagent)
Silver(I) Oxide (Ag₂O)Tollens' reagent, mild conditions

Reduction Pathways to Alcohol Derivatives

The aldehyde can be reduced to the corresponding primary alcohol, (5-fluoro-1H-pyrrol-2-yl)methanol. This reduction can be accomplished using various reducing agents that selectively target the carbonyl group. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as seen in the reduction of similar aldehyde-containing heterocycles.

General Reduction Reaction: this compound + [H] → (5-fluoro-1H-pyrrol-2-yl)methanol

Reducing AgentTypical Conditions
Sodium Borohydride (NaBH₄)Protic solvents (e.g., methanol, ethanol)
Lithium Aluminum Hydride (LiAlH₄)Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup

Condensation and Imine Formation Reactions

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack by amines, leading to the formation of imines (Schiff bases). This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. For example, pyrrole-2-carbaldehyde derivatives can react with primary amines to form the corresponding N-substituted imines. nih.gov

General Imine Formation Reaction: this compound + R-NH₂ ⇌ N-((5-fluoro-1H-pyrrol-2-yl)methylidene)alkan-1-amine + H₂O

Aromatic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution. slideshare.netpharmaguideline.com The position of substitution is directed by the existing substituents, in this case, the fluorine atom at the 5-position and the formyl group at the 2-position.

Rearrangement Reactions and Transformations

No specific information regarding rearrangement reactions and transformations of this compound was found in the reviewed literature. However, pyrrole derivatives can undergo various rearrangements under specific conditions, such as acid-catalyzed rearrangements or photochemical transformations.

Advanced Derivatization and Functionalization Strategies

Introduction of Diverse Functionalities at Pyrrole (B145914) Ring Positions

The pyrrole ring of 5-fluoro-1H-pyrrole-2-carbaldehyde is a target for the introduction of diverse substituents, although the existing electron-withdrawing carbaldehyde group and the fluorine atom influence the regioselectivity of these reactions. Electrophilic substitution reactions are a primary method for functionalizing the pyrrole core.

Halogenation, for instance, can introduce chloro or bromo groups onto the pyrrole ring, creating valuable handles for further transformations, such as cross-coupling reactions. The positions for these substitutions are directed by the existing groups. For example, related structures like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde can be halogenated to yield derivatives such as 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. bldpharm.combldpharm.com This suggests that direct halogenation of this compound at the C3 and C4 positions is a feasible strategy for introducing new functionalities.

Table 1: Examples of Pyrrole Ring Functionalization

Starting Material Reagent Product Reaction Type
5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde N-Chlorosuccinimide (NCS) 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Electrophilic Halogenation

This table is illustrative, based on analogous compounds, to show potential functionalization pathways for this compound.

Transformations of the Aldehyde Group into Other Functional Groups

The aldehyde functionality at the C2 position is a highly versatile handle for a variety of chemical transformations. These reactions allow for the conversion of the aldehyde into other important functional groups, significantly broadening the synthetic potential of the parent molecule.

Standard aldehyde chemistry can be readily applied:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This creates a 5-fluoro-1H-pyrrole-2-carboxylic acid derivative, a key building block for amides and esters.

Reduction: The aldehyde can be reduced to a primary alcohol (5-fluoro-1H-pyrrol-2-yl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then undergo further reactions, such as etherification or esterification.

Reductive Amination: Reaction with a primary amine followed by reduction can yield secondary amines, a crucial transformation for building complex side chains, particularly in pharmaceutical applications.

Condensation Reactions: The aldehyde can react with various nucleophiles. For instance, condensation with o-phenylenediamine (B120857) can lead to the formation of benzimidazole (B57391) derivatives. researchgate.net It can also react with active methylene (B1212753) compounds in Knoevenagel condensations or with phosphorus ylides in Wittig reactions to form alkenes.

Table 2: Transformations of the Aldehyde Group

Reaction Type Reagent(s) Resulting Functional Group Potential Product from this compound
Oxidation KMnO₄, CrO₃ Carboxylic Acid 5-fluoro-1H-pyrrole-2-carboxylic acid
Reduction NaBH₄, LiAlH₄ Primary Alcohol (5-fluoro-1H-pyrrol-2-yl)methanol
Condensation o-phenylenediamine Benzimidazole 2-(5-fluoro-1H-pyrrol-2-yl)-1H-benzimidazole

Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Pyrrole Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to modified fluorinated pyrroles. researchgate.net For these reactions to be employed on this compound, a halide (typically bromine or iodine) must first be introduced onto the pyrrole ring, as described in section 4.1.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.com A hypothetical 3-bromo-5-fluoro-1H-pyrrole-2-carbaldehyde could be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems at the C3 position. mdpi.comrsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. mdpi.commasterorganicchemistry.com

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an organohalide with an alkene. masterorganicchemistry.comrsc.org This allows for the introduction of vinyl groups onto the pyrrole ring. For example, a halogenated derivative of this compound could react with an alkene in the presence of a palladium catalyst to yield a vinyl-substituted pyrrole. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide, providing a direct route to alkynyl-substituted pyrroles. This methodology is instrumental in the synthesis of complex natural products and functional materials.

These cross-coupling reactions are fundamental to modern organic synthesis due to their high functional group tolerance and reliability. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst Example Resulting Bond
Suzuki-Miyaura Organohalide + Organoboron Pd(dppf)Cl₂ C(sp²)-C(sp²)
Heck Organohalide + Alkene Pd(OAc)₂ C(sp²)-C(sp²)

Selective Acylations and Analogous Derivatizations

Acylation introduces an acyl group (R-C=O) into a molecule and can be directed to either the nitrogen or a carbon atom of the pyrrole ring in this compound.

N-Acylation: The pyrrole nitrogen is nucleophilic and can be readily acylated using acyl chlorides or anhydrides under basic conditions. This modification can serve as a protecting group strategy or be used to modulate the electronic properties and biological activity of the molecule.

C-Acylation (Friedel-Crafts): Direct Friedel-Crafts acylation on the pyrrole ring is also possible. However, regioselectivity can be an issue. More advanced, directed C-H activation methods have been developed. For example, palladium-catalyzed C-2 acylation of pyrroles using a directing group (like a pyrimidine (B1678525) attached to the pyrrole nitrogen) can selectively introduce acyl groups from aldehydes. researchgate.net While the target molecule already has a C2-substituent, this methodology could potentially be adapted for selective acylation at the C3 or C4 positions by choosing an appropriate directing group.

Table 4: Selective Acylation Strategies

Position Reaction Type Reagents Notes
N1 N-Acylation Acyl Chloride, Base Common strategy for protection or functionalization.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Regiochemistry

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the atomic framework. For 5-fluoro-1H-pyrrole-2-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural assignment and confirmation of the fluorine substituent's position (regiochemistry).

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. In this compound, distinct signals are expected for the aldehyde proton, the two protons on the pyrrole (B145914) ring, and the proton attached to the nitrogen atom.

The aldehyde proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and typically appears as a singlet or a narrow doublet (due to long-range coupling) in the downfield region of the spectrum, generally between 9.5 and 9.9 ppm. pdx.edu The pyrrole ring protons (H-3 and H-4) are found in the aromatic region. Due to the electron-withdrawing effects of both the adjacent aldehyde group and the fluorine atom at the 5-position, these protons are expected to be significantly deshielded. The fluorine atom will also induce splitting in the signals of nearby protons through-bond coupling (J-coupling). Specifically, the H-4 proton would exhibit coupling to the fluorine atom (³JHF), and the H-3 proton would show a smaller four-bond coupling (⁴JHF). The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding. chemistrysteps.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
N-H 10.0 - 12.0 Broad Singlet -
CHO 9.5 - 9.7 Singlet or Doublet ⁴JHH ≈ 1 Hz
H-3 7.1 - 7.3 Doublet of Doublets ³JHH ≈ 4 Hz, ⁴JHF ≈ 1-2 Hz

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound would show five distinct signals corresponding to the five carbon atoms. The chemical shifts are influenced by the substituents on the pyrrole ring. The aldehyde carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (>170 ppm).

Crucially, the fluorine atom has a profound effect on the signals of nearby carbons. The carbon directly bonded to the fluorine (C-5) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 230-250 Hz. This large coupling is a definitive indicator of a direct C-F bond. Adjacent carbons (C-4) and the carbon of the aldehyde group will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C=O 175 - 180 Doublet ³JCF ≈ 5-10 Hz
C-5 150 - 155 Doublet ¹JCF ≈ 230-250 Hz
C-2 130 - 135 Doublet ²JCF ≈ 15-20 Hz
C-3 120 - 125 Singlet or small doublet ⁴JCF ≈ 0-3 Hz

¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine nucleus. nih.gov It is particularly valuable for confirming the regioselectivity of fluorination, as the chemical shift of the fluorine atom is highly dependent on its electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum would display a single resonance, confirming the presence of one fluorine environment.

The chemical shift would be characteristic of a fluorine atom attached to an electron-rich aromatic heterocycle. This signal would be split into a doublet of doublets due to coupling with the H-4 proton (³JHF) and the H-3 proton (⁴JHF). The observation of these specific couplings provides unequivocal evidence that the fluorine atom is located at the C-5 position, adjacent to H-4.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

The key diagnostic peaks include a sharp, strong absorption for the aldehyde carbonyl (C=O) stretch, a broad band for the N-H stretch, and a strong band for the C-F stretch. The positions of these bands confirm the presence of the essential functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium, Broad
Aromatic C-H Stretch 3050 - 3150 Medium
Aldehyde C-H Stretch 2800 - 2900 and 2700 - 2800 Medium, often two bands
C=O (Aldehyde) Stretch 1660 - 1690 Strong, Sharp
C=C (Pyrrole ring) Stretch 1450 - 1550 Medium to Strong

Mass Spectrometry (LC-MS) in Molecular Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight and assess the purity of a sample.

For this compound (molecular formula C₅H₄FNO), the calculated exact mass is approximately 125.0277 u. In a high-resolution mass spectrum (HRMS), the detection of a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to this value confirms the elemental composition. The liquid chromatography component separates the target compound from any starting materials, byproducts, or other impurities, and the mass spectrometer detects each component, allowing for a quantitative assessment of purity.

X-ray Diffraction Studies for Solid-State Structural Characterization

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

An X-ray diffraction study of this compound would reveal:

Molecular Geometry: Precise coordinates of each atom, confirming the planarity of the pyrrole ring and the relative orientation of the aldehyde and fluorine substituents.

Intermolecular Interactions: The analysis would identify and characterize non-covalent interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions are critical in dictating the crystal packing and the material's bulk properties.

Crystal Packing: It would describe how the individual molecules are arranged in the crystal lattice, providing insight into the solid-state symmetry and unit cell parameters. While specific data for this compound is not widely published, analysis of related pyrrole structures often reveals extensive hydrogen-bonding networks that influence their physical properties. mdpi.com

Chromatographic Techniques for Separation and Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for the separation, quantification, and purity assessment of heterocyclic compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility, making them ideal for both qualitative and quantitative analysis in research and quality control settings. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.

Detailed Research Findings

While specific, validated HPLC and UPLC methods for this compound are not extensively detailed in publicly available literature, the analytical approaches for structurally similar pyrrole derivatives provide a strong basis for method development and application. Research on related compounds, such as 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, has demonstrated the successful use of reversed-phase HPLC for their analysis and impurity profiling. pensoft.netpensoft.net

For the analysis of pyrrole-containing compounds, reversed-phase chromatography is the most common approach. In this mode, a non-polar stationary phase (typically C18 or C8 silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol. The retention of the compound is primarily governed by its hydrophobicity; more non-polar molecules interact more strongly with the stationary phase and thus have longer retention times.

The inclusion of a fluorine atom and a polar carbaldehyde group in this compound suggests that it is a moderately polar compound. Therefore, a reversed-phase HPLC or UPLC method would be well-suited for its analysis. The chromatographic conditions can be optimized to achieve efficient separation from starting materials, by-products, and potential degradation products. Key parameters for optimization include the choice of the stationary phase, the composition of the mobile phase (including pH and the use of buffers), the flow rate, and the column temperature.

Detection of this compound is typically achieved using a UV-Vis detector, as the pyrrole ring and the carbaldehyde group constitute a chromophore that absorbs UV radiation. The selection of an appropriate detection wavelength is critical for achieving high sensitivity and is usually determined by measuring the UV spectrum of the compound.

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it a powerful tool for high-throughput analysis and the detection of trace impurities.

Hypothetical Data Tables for Chromatographic Analysis

The following data tables present hypothetical yet scientifically plausible chromatographic conditions for the analysis of this compound, based on methods developed for structurally related pyrrole derivatives. pensoft.netpensoft.net

Table 1: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 7.5 ± 0.5 min

Table 2: Representative UPLC Method Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL
Expected Retention Time 1.8 ± 0.2 min

These tables provide a starting point for the development of a validated analytical method for this compound. Method validation would be required to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).

Research Gaps and Future Directions in Fluorinated Pyrrole 2 Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of specifically substituted pyrroles remains a challenge in organic chemistry. For 5-fluoro-1H-pyrrole-2-carbaldehyde, the primary research gap is the absence of a dedicated, high-yield synthetic route. Future research should prioritize the development of novel and sustainable methods for its preparation.

One potential approach involves the direct C-H fluorination of a pre-functionalized pyrrole (B145914). Modern catalytic methods, which have made significant strides in C-F bond formation, could be applied to a substrate like 1H-pyrrole-2-carbaldehyde. researchgate.net The development of site-selective catalytic fluorination using electrophilic fluorinating agents such as Selectfluor, in combination with transition-metal or organocatalysts, presents a promising, atom-economical strategy. mdpi.com Such methods could offer a more environmentally benign alternative to traditional, often harsh, fluorination techniques.

Another avenue involves building the fluorinated pyrrole ring from acyclic precursors. A catalyst-free conjugate addition of a suitable nitrogen-containing species to a β-fluoro-β-nitrostyrene derivative, followed by cyclization and functional group manipulation, could provide a convergent and flexible route to the target molecule. nih.gov This strategy would allow for variation in substituents, enhancing the modularity of the synthesis.

Furthermore, enzymatic and biocatalytic methods are emerging as powerful tools for sustainable synthesis. The use of enzymes for selective carboxylation and reduction reactions on the pyrrole ring has been demonstrated for related compounds. mdpi.com Future work could explore the potential of engineered enzymes for the direct fluorination or for the key bond-forming steps in the synthesis of this compound, offering a green and highly selective manufacturing process.

A comparative summary of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Direct C-H Fluorination Atom economy, reduced step count.Achieving high regioselectivity at the C5-position, catalyst development.
Convergent Cyclization Modularity, potential for diversification.Synthesis of fluorinated starting materials, control of cyclization regiochemistry.
Biocatalytic Methods High selectivity, mild reaction conditions, sustainability.Enzyme discovery and engineering, substrate scope limitations.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing aldehyde group and the fluorine atom at the C5 position is expected to significantly influence the chemical behavior of the pyrrole ring.

Future studies should investigate the stability and reactivity of the C-F bond in this specific electronic environment. For instance, studies on α-difluoromethyl pyrroles have shown that the C-F bonds can become labile under certain hydrolytic conditions, a process influenced by other substituents on the pyrrolic ring. researchgate.netnih.gov Understanding the propensity of this compound to undergo similar transformations is crucial for its application as a stable building block.

The aldehyde functionality offers a rich platform for a variety of chemical transformations. Its reactivity in condensation reactions, oxidations to the corresponding carboxylic acid, and reductions to the alcohol should be systematically explored. The presence of the C5-fluoro substituent may modulate the reactivity of the aldehyde group compared to its non-fluorinated counterpart.

Moreover, the pyrrole ring itself can participate in various reactions. The potential for this compound to undergo cycloaddition reactions or to act as a precursor for the synthesis of fused heterocyclic systems, such as pyrroloquinolines or pyrrolo-oxadiazoles, warrants investigation. researchgate.net The electronic nature of the fluorinated pyrrole may open up novel reaction pathways not accessible to simple pyrroles.

Advanced Applications in Diverse Fields of Chemical Science

While the direct applications of this compound have not been reported, the known utility of related fluorinated and non-fluorinated pyrroles points towards several promising areas for future research.

Medicinal Chemistry: Fluorinated heterocycles are of immense interest in drug discovery due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. thieme-connect.comnih.gov Pyrrole-2-carboxaldehyde derivatives are known to possess a range of physiological activities. nih.gov Therefore, this compound represents a valuable scaffold for the synthesis of novel bioactive compounds. Future research could focus on using it as a key intermediate for creating libraries of potential therapeutic agents for antiviral, anti-inflammatory, or anticancer applications. nih.gov

Materials Science: Pyrrole-based structures are fundamental components of conducting polymers and organic electronic materials. The introduction of fluorine can significantly alter the electronic properties, such as the HOMO/LUMO energy levels, of these materials. Investigating the polymerization of this compound or its derivatives could lead to the development of new functional materials with tailored electronic and optical properties for use in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Agrochemicals: The inclusion of fluorine is a common strategy in the design of modern pesticides and herbicides. researchgate.net The unique properties imparted by the fluorine atom can lead to enhanced efficacy and selectivity. The this compound core could be explored as a building block for the synthesis of new agrochemicals with potentially improved performance and environmental profiles.

The table below outlines potential research directions for the application of this compound.

Field of ApplicationResearch DirectionPotential Impact
Medicinal Chemistry Synthesis of novel derivatives and screening for biological activity.Discovery of new drug candidates with improved pharmacological profiles.
Materials Science Development of conducting polymers and organic electronic materials.Creation of advanced materials for electronic and optoelectronic devices.
Agrochemicals Design and synthesis of new crop protection agents.Development of more effective and sustainable agricultural solutions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.